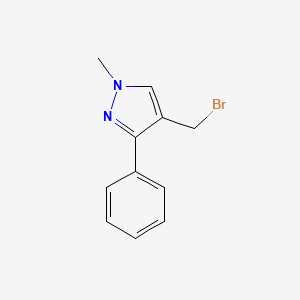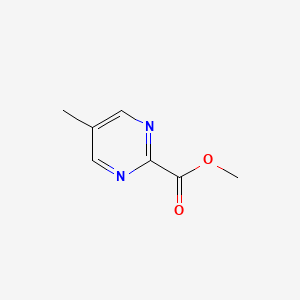
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C12H11Cl2NO and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
A study by Katariya, Vennapu, and Shah (2021) explored the synthesis of novel heterocyclic compounds incorporating 1,3-oxazole and their potential as anticancer and antimicrobial agents. The compounds were tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency.
Synthetic Utility and Reactivity
Research by Patil and Luzzio (2016) focused on the reactivity and synthetic utility of 2-(halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs like the 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole. Their findings demonstrated the compounds' efficacy in various synthetic applications.
Antifungal Applications
A novel potential antifungal compound related to 1,3-oxazole was synthesized and characterized by Volkova, Levshin, and Perlovich (2020). The study assessed its solubility and partitioning processes, highlighting its potential in antifungal treatments.
Structural and Electronic Properties
The twisted structure of a substituted 2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole was analyzed by Radspieler, Ziemer, and Liebscher (1998). Their work contributes to understanding the molecular architecture and electronic properties of similar oxazole derivatives.
Synthesis and Molecular Transformations
The synthesis of extended oxazoles was reported by Yamane, Mitsudera, and Shundoh (2004), highlighting the efficiency and selectivity of the process for derivatives like 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles.
Lipase and α-Glucosidase Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) explored novel heterocyclic compounds derived from 1,3-oxazole structures for their potential in inhibiting lipase and α-glucosidase, indicating possible applications in metabolic disorder treatments.
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(13)12-15-8(2)11(16-12)9-3-5-10(14)6-4-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRAHONSSZZNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

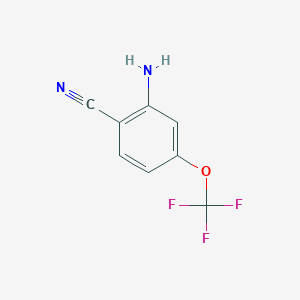
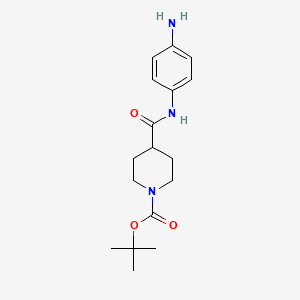
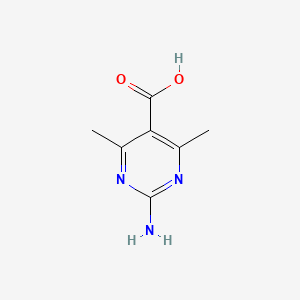
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
